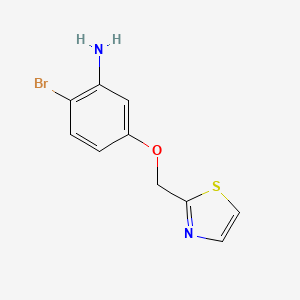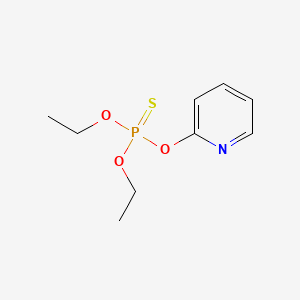
Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties. It is widely used in agriculture, industry, and scientific research due to its reactivity and effectiveness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester typically involves the reaction of diethyl phosphorochloridothioate with 2-pyridinol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
(C2H5O)2P(S)Cl+C5H4NOH→(C2H5O)2P(S)OC5H4N+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Hydrolysis: Phosphoric acid derivatives.
Substitution: Various substituted phosphorothioates.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Employed in studies involving enzyme inhibition and as a model compound for studying phosphorothioate biochemistry.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in pest control.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of enzymes that contain active sites susceptible to phosphorylation. The phosphorothioate group interacts with the enzyme’s active site, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity. This mechanism is particularly relevant in the context of its use as a pesticide, where it targets specific enzymes in pests.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpyrifos: Phosphorothioic acid, O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) ester.
Pyridafenthion: Phosphorothioic acid, O,O-diethyl ester, O-ester with 6-hydroxy-2-phenyl-3(2H)pyridazinone.
Etrimfos: Phosphorothioic acid, O,O-dimethyl O-(6-ethoxy-2-ethyl-4-pyrimidinyl) ester.
Uniqueness
Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its effectiveness as a pesticide and its role in enzyme inhibition make it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
32194-23-3 |
|---|---|
Molekularformel |
C9H14NO3PS |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
diethoxy-pyridin-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H14NO3PS/c1-3-11-14(15,12-4-2)13-9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
WJNSNWKHOLUBME-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)OC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




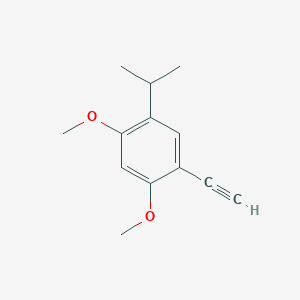
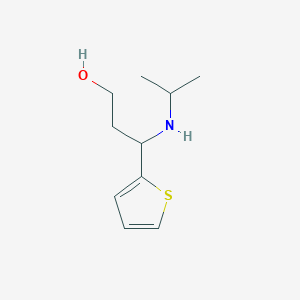
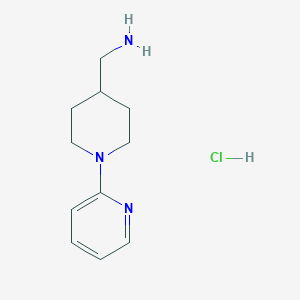
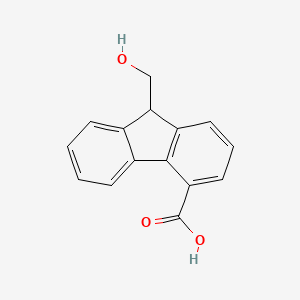
![7-ethoxy-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13973429.png)

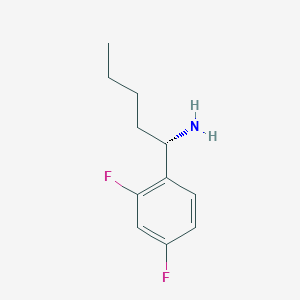
![8H-Indeno[1,2-d]isoxazole](/img/structure/B13973435.png)
![2-(2-Oxo-1,7-diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13973444.png)
![1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13973446.png)
